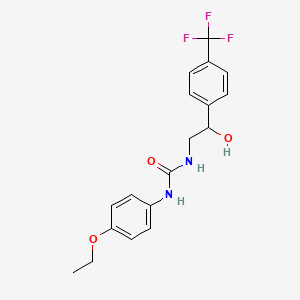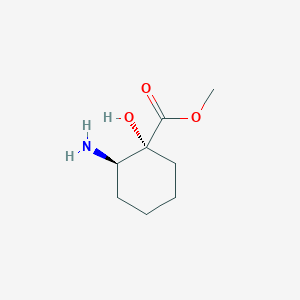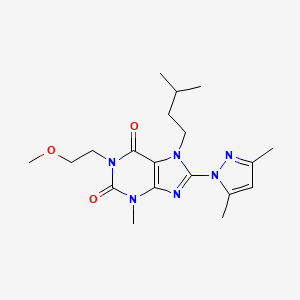
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
STK931816, also known as STK-001, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . The primary target of STK931816 is the non-mutant (wild type) copy of the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons, and upregulating its expression may restore functioning neurons and thereby prevent seizures and reduce non-seizure related comorbidities in Dravet Syndrome .
Mode of Action
STK931816 operates through a mechanism known as Targeted Augmentation of Nuclear Gene Output (TANGO). The compound binds to specific stretches of pre-messenger RNA (pre-mRNA), reducing the synthesis of non-productive mRNA via nonsense-mediated mRNA decay (NMD) exon exclusion, and increasing productive mRNA synthesis . This results in increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels .
Biochemical Pathways
The biochemical pathway affected by STK931816 involves the regulation of the SCN1A gene and the production of the Nav1.1 protein. By binding to the pre-mRNA of the SCN1A gene, STK931816 increases the production of productive mRNA, which in turn increases the production of the Nav1.1 protein . This can potentially restore the functioning of neurons and prevent seizures in patients with Dravet Syndrome .
Pharmacokinetics
The pharmacokinetics of STK931816 are currently being investigated in clinical trials . These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of STK931816, and their impact on the compound’s bioavailability . The results of these studies will provide valuable insights into how STK931816 is processed in the body and how it reaches its target sites.
Result of Action
The molecular and cellular effects of STK931816’s action involve the upregulation of the Nav1.1 protein. By increasing the production of this protein, STK931816 may restore the functioning of neurons, potentially preventing seizures and reducing non-seizure related comorbidities in Dravet Syndrome . This could make STK931816 a potential disease-modifying therapy for this condition .
Action Environment
The action, efficacy, and stability of STK931816 could potentially be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and light can affect the stability and efficacy of many drugs
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-12(2)7-8-23-15-16(20-18(23)25-14(4)11-13(3)21-25)22(5)19(27)24(17(15)26)9-10-28-6/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJMHXHNKPPVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)
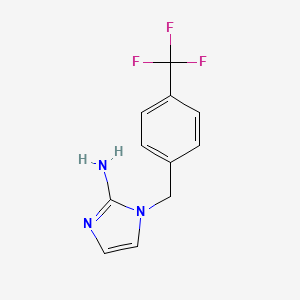
![1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2477160.png)
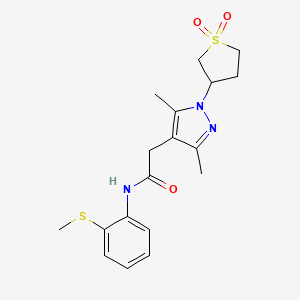

![(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2477170.png)
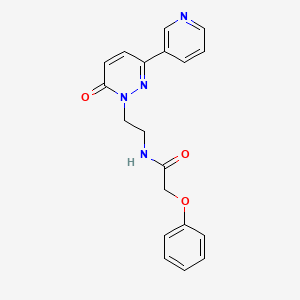
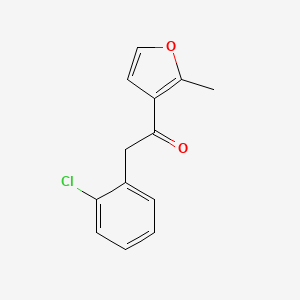
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2477175.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
